

Inter-laboratory study for the quantification of Indapamide metabolites

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Compound of Interest

Compound Name: 5-Hydroxy Indapamide-13C,d3

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A Comparative Guide to the Bioanalytical Quantification of Indapamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Indapamide, a thiazide-like diuretic, is widely prescribed for the management of hypertension and edema. Understanding its pharmacokinetic profile is crucial for optimizing therapeutic regimens and ensuring patient safety. A key aspect of this is the accurate quantification of indapamide and its metabolites in biological matrices. While indapamide is known to be extensively metabolized in the liver, primarily by cytochrome P450 enzymes CYP3A4 and CYP2C19, into as many as 19 distinct metabolites, including hydroxyl-indapamide and dehydrogen-indapamide, validated inter-laboratory studies specifically for the quantification of these metabolites are not readily available in the published literature.[1][2][3][4] This guide, therefore, focuses on providing a comparative overview of the various analytical methods developed and validated for the quantification of the parent drug, indapamide, in biological fluids. The methodologies presented are predominantly based on liquid chromatographytandem mass spectrometry (LC-MS/MS) and high-performance liquid chromatography (HPLC), which are the most common techniques for bioanalytical quantification.



Comparative Analysis of Analytical Methods for Indapamide Quantification

The following tables summarize the performance characteristics of various analytical methods for the quantification of indapamide in different biological matrices. These methods have been validated and published in peer-reviewed journals, providing a reliable basis for comparison.

Table 1: LC-MS/MS Methods for Indapamide Quantification in Whole Blood

Linearity Range (ng/mL)	LLOQ (ng/mL)	Sample Preparation	Recovery (%)	Reference
0.25 - 50	0.25	Liquid-Liquid Extraction (LLE)	>80	[5][6]
0.5 - 80	0.5	LLE after hemolysis and deproteination	82.4	[7]
1 - 50	1	Solid-Phase Extraction (SPE)	90.5 - 93.9	[8]
1 - 250	1	Protein Precipitation	Not Reported	[9]

Table 2: LC-MS/MS and HPLC Methods for Indapamide Quantification in Plasma and Urine



Method	Matrix	Linearity Range (ng/mL)	LLOQ (ng/mL)	Sample Preparati on	Recovery (%)	Referenc e
UPLC- MS/MS	Plasma	0.5 - 120	0.5	Protein Precipitatio n	Not Reported	[9]
HPLC-UV	Plasma	1 - 100	1	Liquid- Liquid Extraction (LLE)	Not Reported	[10]
LC-MS/MS	Plasma	1.14 - 68.57	1.14	Liquid- Liquid Extraction (LLE)	Not Reported	[11]
HPLC- Amperome tric	Urine	25 - 315	1	LLE or SPE	88.3 (LLE), 82.9 (SPE)	[12][13][14]

Experimental Protocols

Below are detailed methodologies for some of the key experiments cited in the tables above. These protocols provide a comprehensive overview of the steps involved in the bioanalytical quantification of indapamide.

Protocol 1: LC-MS/MS Quantification of Indapamide in Human Whole Blood

This protocol is based on the method described by Pinto et al. (2014).[5][6]

- 1. Sample Preparation (Liquid-Liquid Extraction)
- To 200 μL of human whole blood, add the internal standard (indapamide-d3).
- Add 50 μL of 0.1 M NaOH and vortex for 30 seconds.



- Add 1 mL of diethyl ether, vortex for 1 minute, and centrifuge at 10,000 rpm for 5 minutes.
- Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
- Reconstitute the residue in 100 μL of the mobile phase.
- 2. Chromatographic Conditions
- Column: Synergi Polar-RP (50 x 4.6 mm, 4 μm)
- Mobile Phase: Methanol and 5 mM aqueous ammonium acetate containing 1 mM formic acid (60:40, v/v)
- Flow Rate: 1 mL/min
- Injection Volume: 20 μL
- 3. Mass Spectrometric Conditions
- Ionization Mode: Negative Electrospray Ionization (ESI-)
- · Monitored Transitions:
 - Indapamide: m/z 364.0 → 188.9
 - Indapamide-d3 (IS): m/z 367.0 → 188.9

Protocol 2: HPLC with Amperometric Detection for Indapamide in Urine

This protocol is based on the method described by Legorburu et al. (1999).[12][13][14]

- 1. Sample Preparation (Solid-Phase Extraction)
- Condition a C18 SPE cartridge with methanol followed by water.
- Load 1 mL of urine onto the cartridge.

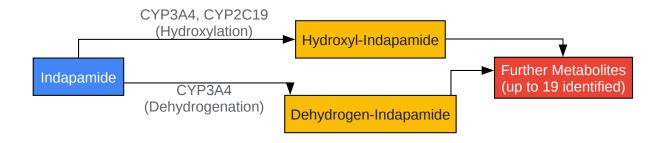


- · Wash the cartridge with water.
- Elute indapamide with methanol.
- Evaporate the eluate to dryness and reconstitute in the mobile phase.
- 2. Chromatographic Conditions
- Column: μBondapak C18
- Mobile Phase: Acetonitrile and water (45:55, v/v) containing 5 mM KH2PO4–K2HPO4 (pH 4.0)
- Flow Rate: 1 mL/min
- 3. Amperometric Detection
- Working Electrode: Glassy carbon
- Potential: +1200 mV

Visualizations

Metabolic Pathway of Indapamide

The following diagram illustrates the primary metabolic pathways of indapamide, which mainly involve hydroxylation and dehydrogenation mediated by cytochrome P450 enzymes.



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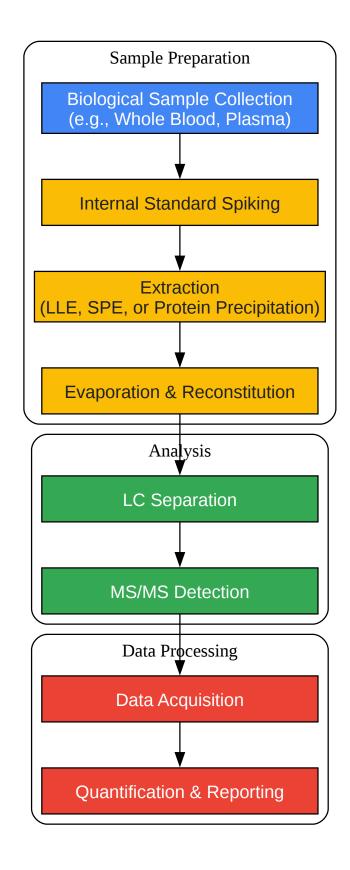
Figure 1. Metabolic pathway of Indapamide.



Experimental Workflow for LC-MS/MS Quantification of Indapamide

This diagram outlines the general workflow for the quantification of indapamide in a biological matrix using LC-MS/MS.





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Figure 2. Experimental workflow for Indapamide quantification.



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